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Compound of Interest

2,5-Dimethoxy-4-
Compound Name:
nitrophenethylamine

Cat. No.: B1664026

Introduction

2,5-Dimethoxy-4-nitrophenethylamine, commonly known as 2C-N, is a psychoactive
compound belonging to the 2C family of phenethylamines.[1] Structurally analogous to other
well-characterized serotonergic agents like 2C-B, 2C-N serves as a valuable pharmacological
tool for researchers studying the serotonin system, particularly the 5-HT2 subfamily of
receptors.[2][3] Its distinct nitro group substitution at the 4-position of the phenyl ring provides a
unique chemical profile for investigating structure-activity relationships (SAR) within this class
of compounds.[1][4] These notes provide an overview of 2C-N's pharmacological profile,
protocols for its use in in vitro assays, and its application in drug development contexts.

Pharmacological Data

2C-N primarily acts as a partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.
[1] Its utility as a research tool stems from its specific interactions with these receptors, which
are implicated in a wide range of physiological and pathological processes. The compound's
binding affinity (Ki) and functional potency (EC50/pEC50) have been characterized in various in

vitro systems.

Table 1: Quantitative Pharmacological Data for 2C-N
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Target
Assay Type Parameter Value Reference

Receptor
Radioligand )

Human 5-HT2A o Ki 23.5nM [5]
Binding

Functional

(Arachidonic Acid pEC50 4.78 [2][3]

Release)

Functional Assay = EC50 170 nM [5]

Functional Assay = Emax 20-48% [5]
Radioligand ]

Human 5-HT2C o Ki 370 nM [5]
Binding

Functional

(Arachidonic Acid pEC50 5.91 [2][3]

Release)

Functional Assay = Emax 40-50% [5]
Radioligand ]

Human 5-HT2B o Ki 730 nM [5]
Binding

Functional Assay = Emax 74% [5]
Radioligand .

Human 5-HT1A o Ki 2200 nM [5]
Binding

Monoamine

) o >10 uM (Weak
Oxidase A (MAO- Inhibition Assay IC50 o [6]
Inhibition)
A)
Monoamine
_ L >10 pM (Weak
Oxidase B Inhibition Assay IC50 o [6]
Inhibition)
(MAO-B)

Note: The smaller the Ki and IC50 value, the higher the binding affinity or inhibitory potential.

The pEC50 is the negative log of the EC50 value; a higher pEC50 indicates greater potency.
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Signaling Pathway

As an agonist at 5-HT2A and 5-HT2C receptors, 2C-N primarily initiates intracellular signaling
through the Gqg/11 protein pathway. This pathway involves the activation of phospholipase C
(PLC), leading to the generation of second messengers inositol trisphosphate (IP3) and
diacylglycerol (DAG). These messengers, in turn, trigger the release of intracellular calcium
(Ca2+) and activate Protein Kinase C (PKC), respectively, culminating in various cellular
responses.
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Caption: 2C-N mediated 5-HT2A/2C receptor Gqg signaling cascade.

Application Notes

2C-N is a valuable tool for a variety of research applications:

o Structure-Activity Relationship (SAR) Studies: As a member of the 2C family, 2C-N can be
used alongside its analogs (e.g., 2C-B, 2C-I) to probe how different substituents at the 4-
position influence receptor affinity, selectivity, and functional activity at serotonin receptors.[2]

e Assay Development and Validation: Due to its defined activity at 5-HT2 receptors, 2C-N can
be used as a reference compound or positive control when developing and validating new
cell-based functional assays (e.g., calcium mobilization, arachidonic acid release) designed
to screen for novel 5-HT2 receptor modulators.
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» Probing Receptor Function: Researchers can use 2C-N to selectively activate 5-HT2A and 5-
HT2C receptor populations in vitro to investigate their downstream signaling pathways and
physiological roles in specific cell types, such as neuronal or hepatic cell lines (e.g., SH-
SY5Y, HepG2).[4][7]

o Toxicity and Metabolism Studies: 2C-N can be employed in in vitro toxicology studies to
assess the potential for neurotoxicity or hepatotoxicity mediated by 5-HT2 receptor
activation.[4][7] It is also a substrate for investigating metabolism by monoamine oxidase
(MAO) enzymes.[1][5]

Experimental Protocols

The following are generalized protocols for standard assays used to characterize compounds
like 2C-N. Researchers should optimize these protocols for their specific experimental
conditions.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of 2C-N for a target receptor.

o Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-
HT2A receptor (e.g., HEK293 cells).

e Incubation Mixture: In a 96-well plate, combine:
o Cell membranes (10-20 pg protein).
o Afixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A).
o Varying concentrations of 2C-N (e.g., 10~ M to 10> M).
o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).
o Controls:

o Total Binding: Radioligand and membranes only.
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o Non-specific Binding: Radioligand, membranes, and a high concentration of a non-labeled
competitor (e.g., 10 uM mianserin).

e Incubation: Incubate the plate at room temperature for 60-90 minutes.

o Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a
cell harvester to separate bound from free radioligand.

e Washing: Wash the filters multiple times with ice-cold assay buffer.

o Quantification: Place filters in scintillation vials with scintillation fluid and measure
radioactivity using a liquid scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the log concentration of 2C-N.
Calculate the IC50 value using non-linear regression and convert it to a Ki value using the
Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of 2C-N on the viability of cell lines like SH-SY5Y
(neuroblastoma) or HepG2 (hepatoma).[4][7]

e Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x104 cells/well
and allow them to adhere overnight.

o Compound Treatment: Prepare serial dilutions of 2C-N in cell culture medium. Replace the
old medium with the 2C-N-containing medium. Include a vehicle-only control.

 Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a 5%
CO:z incubator.

o MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial
dehydrogenases will convert MTT to a purple formazan product.

o Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well
to dissolve the formazan crystals.
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+ Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

« Data Analysis: Normalize the absorbance values to the vehicle control to determine the
percentage of cell viability. Plot cell viability against the log concentration of 2C-N to
determine the EC50 for cytotoxicity.

Experimental and Drug Development Workflows

The characterization of a pharmacological tool like 2C-N follows a logical progression from
initial binding studies to more complex functional and cellular assays. In a broader context,
such tool compounds are instrumental in the early stages of drug discovery for validating
targets and developing screening assays.
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Caption: Typical experimental workflow for characterizing 2C-N.
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Caption: Role of a tool compound like 2C-N in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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